Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate

Description

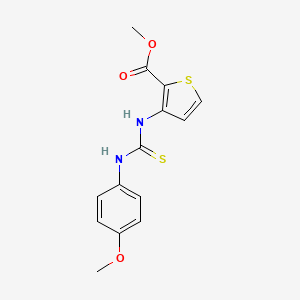

Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate is a thiophene-based derivative featuring a 2-carboxylate ester group and a 3-amino substituent modified with a thiourea moiety linked to a 4-methoxyphenyl group. This compound is part of a broader class of functionalized thiophenes, which are widely studied for their pharmacological and material science applications due to their structural versatility and bioactivity .

Properties

IUPAC Name |

methyl 3-[(4-methoxyphenyl)carbamothioylamino]thiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3S2/c1-18-10-5-3-9(4-6-10)15-14(20)16-11-7-8-21-12(11)13(17)19-2/h3-8H,1-2H3,(H2,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRNAZIURTAIUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)NC2=C(SC=C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201333626 | |

| Record name | methyl 3-[(4-methoxyphenyl)carbamothioylamino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24811918 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

440324-22-1 | |

| Record name | methyl 3-[(4-methoxyphenyl)carbamothioylamino]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201333626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate involves the reaction of 3-aminothiophene-2-carboxylate with 4-methoxyphenyl isothiocyanate under controlled conditions. The reaction typically requires a catalyst such as triethylamine and is carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to increase yield and reduce reaction time. For example, microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C can rapidly produce thiophene derivatives in high yields .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring, using reagents like sodium hydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Dimethyl sulfoxide (DMSO), methanol, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit kinase activity by binding to the ATP-binding site of the enzyme, thereby blocking its function. This inhibition can disrupt cellular signaling pathways, leading to anti-cancer effects .

Comparison with Similar Compounds

Structural Features

The target compound’s core structure includes:

- Thiophene ring : A five-membered aromatic heterocycle with sulfur.

- 2-Carboxylate ester : Enhances solubility and serves as a synthetic handle for further modifications.

- 3-Amino substituent: Modified with a thioxomethyl group and a 4-methoxyphenylamine, introducing hydrogen-bonding and hydrophobic interactions critical for biological activity .

Key Analogues :

Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (): Substituents: 4-Cyclohexylphenyl at position 4, ethyl ester at position 3. Molecular Weight: 329.46 g/mol vs. target compound’s ~307.35 g/mol (estimated). Safety Profile: Classified as a skin/eye irritant and respiratory toxicant .

Methyl 3-amino-4-(4-methoxyphenyl)thiophene-2-carboxylate (): Similar 4-methoxyphenyl group but lacks the thioxomethylamino moiety. CAS: 1019007-93-2; used as a pharmaceutical intermediate .

Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]thiophene-2-carboxylate (): Pyrimidine ring replaces the 4-methoxyphenyl group. Molecular Weight: 263.32 g/mol; applications in organic building blocks .

Physicochemical Properties

Key Observations :

Anticancer Potential

- Target Compound: Thiourea derivatives are known for kinase inhibition and apoptosis induction. The 4-methoxyphenyl group may enhance DNA intercalation .

- Analogues: reports thiophene derivatives with IC₅₀ values as low as 0.5 µM against HepG2 cells when combined with sorafenib .

Biological Activity

Methyl 3-((((4-methoxyphenyl)amino)thioxomethyl)amino)thiophene-2-carboxylate is a complex thiophene derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Overview of this compound

This compound is characterized by its unique structural features, which contribute to its biological activity. The presence of the thiophene ring and various functional groups allows it to interact with multiple biological targets, making it a candidate for further pharmacological exploration.

Synthesis

The synthesis of this compound typically involves the reaction of 3-aminothiophene-2-carboxylate with 4-methoxyphenyl isothiocyanate. This reaction is often facilitated by a catalyst such as triethylamine in an organic solvent like dimethyl sulfoxide (DMSO) under elevated temperatures. Alternative methods include microwave-assisted synthesis, which enhances yield and reduces reaction time.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study evaluating various thiophene derivatives found that compounds similar to this one showed activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated varying degrees of inhibition against Staphylococcus aureus and Escherichia coli, with notable zones of inhibition recorded in disk diffusion assays .

| Compound | S. aureus (Zone of Inhibition mm) | E. coli (Zone of Inhibition mm) |

|---|---|---|

| 20a | + | ++ |

| 20b | ++ | + |

| 20c | – | + |

Key : (–) < 11 mm [inactive]; (+) 11–14 mm [weakly active]; (++) 15–18 mm [moderately active] .

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. It has been shown to inhibit the growth of various cancer cell lines, including prostate cancer cells (PC-3). The mechanism involves the inhibition of kinase activity, which disrupts critical signaling pathways necessary for cancer cell proliferation .

The compound's mechanism of action primarily involves its interaction with specific enzymes or receptors within cells. It may inhibit kinase activity by binding to the ATP-binding site, thereby blocking downstream signaling pathways that promote cell growth and survival. This action is crucial in the context of cancer therapy, where targeting such pathways can lead to reduced tumor growth and enhanced apoptosis in malignant cells .

Case Studies

- Antimicrobial Evaluation : In a study assessing various thiophene derivatives, this compound was part of a series that exhibited significant antibacterial activity against S. aureus and E. coli, demonstrating its potential as an antimicrobial agent .

- Anticancer Research : A detailed investigation into the anticancer properties revealed that this compound effectively inhibited the proliferation of prostate cancer cells in vitro, showcasing its potential as a lead compound for developing new anticancer therapies .

Q & A

Q. Table 1: Synthesis Parameters from Analogous Compounds

| Reaction Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, DCM, triethylamine | 65–75 | Column chromatography |

| Thiourea formation | 4-Methoxyphenyl isothiocyanate, DMF, 80°C | 50–60 | Recrystallization (MeOH) |

| Final esterification | Methanol, H₂SO₄ catalyst | >90 | Vacuum distillation |

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and verifying the thiophene backbone. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N-H stretches). High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (using methanol-water gradients) assesses purity (>95% typical for research-grade material) . For example, ¹H NMR of analogous compounds shows characteristic thiophene proton signals at δ 6.8–7.5 ppm and methoxy groups at δ 3.8–4.0 ppm .

Advanced: How can reaction conditions be optimized to improve yields in nucleophilic substitution reactions involving this compound?

Methodological Answer:

Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, while dichloromethane minimizes side reactions .

- Catalyst selection : Triethylamine or DMAP accelerates acylation by scavenging HCl .

- Temperature control : Reflux (e.g., 80–130°C) ensures complete reaction but must avoid decomposition .

- Stoichiometry : A 1.2:1 molar ratio of nucleophile (e.g., amines) to substrate reduces unreacted starting material .

For example, substituting the chloroacetyl group in related compounds with amines achieved 67–75% yields when using Cs₂CO₃ and Pd(OAc)₂ catalysts under microwave irradiation .

Advanced: What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:

- Purity variations : Validate purity via HPLC and elemental analysis .

- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols across studies, controlling pH and inoculum size .

- Structural analogs : Compare with derivatives (e.g., bromoacetyl or carboxamide variants) to identify substituent effects .

For instance, conflicting antibacterial results in thiophene derivatives were resolved by correlating electron-withdrawing groups (e.g., -NO₂) with enhanced activity .

Advanced: How to design experiments to elucidate the mechanism of action against bacterial targets?

Methodological Answer:

- Enzyme inhibition assays : Test inhibition of bacterial enzymes (e.g., DNA gyrase) using fluorometric assays and IC₅₀ calculations .

- Molecular docking : Model interactions with target proteins (e.g., penicillin-binding proteins) using software like AutoDock Vina, focusing on hydrogen bonding with the thioxomethyl group .

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., varying the 4-methoxyphenyl group) and correlate substitutions with MIC values .

For example, replacing the methoxy group with nitro in analogous compounds increased antibacterial activity by 4-fold .

Basic: What are the key chemical reactivity profiles of this compound?

Methodological Answer:

The compound undergoes:

- Nucleophilic substitution : The thioxomethylamino group reacts with amines or thiols to form thiourea or disulfide derivatives .

- Ester hydrolysis : Methoxycarbonyl groups hydrolyze to carboxylic acids under basic conditions (e.g., NaOH/EtOH) .

- Oxidation : Thiophene rings may oxidize to sulfoxides using mCPBA (meta-chloroperbenzoic acid) .

Reaction progress is monitored via TLC (Rf shifts) or HPLC retention time changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.